molecular formula C9H10O4 B14734783 Nona-2,4,6-trienedioic acid CAS No. 5963-21-3

Nona-2,4,6-trienedioic acid

Cat. No.: B14734783
CAS No.: 5963-21-3
M. Wt: 182.17 g/mol
InChI Key: AGKRSTRNNNZIHN-UHFFFAOYSA-N
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Description

Contextualization within Conjugated Polyene Systems

The core of nona-2,4,6-trienedioic acid's structure is its conjugated triene system. Conjugated systems, which consist of alternating single and double bonds, allow for the delocalization of pi electrons across the participating p-orbitals. libretexts.org This delocalization has a stabilizing effect, meaning that conjugated systems are generally more stable than their non-conjugated counterparts. lumenlearning.com The presence of an extended pi-system in this compound, involving the three double bonds, is fundamental to its electronic and optical properties. pitt.edu Molecules with extended conjugated systems are known to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. pitt.edu

Significance of Dicarboxylic Acid Functionalities in Extended π-Systems

The two carboxylic acid groups (-COOH) at either end of the this compound molecule play a crucial role in its chemical behavior. These functional groups are electron-withdrawing and can influence the electron density of the conjugated system. Furthermore, the presence of two carboxylic acid groups makes the molecule a dicarboxylic acid. This bifunctionality is significant as it allows the molecule to act as a linker or building block in the formation of larger molecular architectures, such as polymers or metal-organic frameworks (MOFs). The carboxylic acid groups can participate in various chemical reactions, including esterification and amidation, and can form strong hydrogen bonds, which can influence the supramolecular assembly of the molecules in the solid state. mdpi.com

Academic Relevance in Organic Synthesis and Materials Science Research

In the realm of organic synthesis, polyene carboxylic acids are valuable intermediates. For instance, research on related compounds like 2,4,6-octatrienoic acid highlights their potential as precursors in the synthesis of more complex molecules. google.com The reactivity of the conjugated system and the carboxylic acid groups allows for a variety of chemical transformations.

In materials science, dicarboxylic acids are of high interest as monomers for the creation of bio-based and biodegradable polyesters. researchgate.net The rigid, conjugated backbone of this compound could impart desirable thermal and mechanical properties to such polymers. Furthermore, the ability of the dicarboxylic acid to coordinate with metal ions makes it a potential ligand for the construction of metal-organic frameworks. These materials have applications in areas such as gas storage, catalysis, and sensing. The interplay of the conjugated pi-system and the coordinating carboxylic acid groups can lead to materials with interesting electronic and photoluminescent properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5963-21-3

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

nona-2,4,6-trienedioic acid

InChI

InChI=1S/C9H10O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-6H,7H2,(H,10,11)(H,12,13)

InChI Key

AGKRSTRNNNZIHN-UHFFFAOYSA-N

Canonical SMILES

C(C=CC=CC=CC(=O)O)C(=O)O

Origin of Product

United States

Structural Analysis and Isomerism of Nona 2,4,6 Trienedioic Acid Systems

Stereochemical Considerations of the Triene Moiety (E/Z Isomerism)

The three carbon-carbon double bonds at positions 2, 4, and 6 are the source of geometric isomerism, commonly referred to as E/Z isomerism. Each of these double bonds can exist in either an E (entgegen or trans) or Z (zusammen or cis) configuration, leading to a number of potential stereoisomers. For a molecule with 'n' stereogenic double bonds, the theoretical maximum number of stereoisomers is 2^n. pearson.com For nona-2,4,6-trienedioic acid, with three such bonds, there are 2³ or eight possible geometric isomers.

Isomer Configuration Number of Z Bonds Expected Relative Stability
(2E,4E,6E)0Highest
(2Z,4E,6E)1Lower
(2E,4Z,6E)1Lower
(2E,4E,6Z)1Lower
(2Z,4Z,6E)2Lower
(2Z,4E,6Z)2Lower
(2E,4Z,6Z)2Lower
(2Z,4Z,6Z)3Lowest

Conformational Analysis of the Conjugated Chain

The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally lower in energy and thus more stable due to minimized steric hindrance. datapdf.comacs.org The s-cis conformation, with the double bonds on the same side, is higher in energy. The planarity of the conjugated system is crucial for effective π-orbital overlap. researchgate.net While a fully planar conformation allows for maximum delocalization, steric interactions can lead to deviations from planarity, creating a twisted or non-planar geometry. qmul.ac.uk The balance between the stabilizing effect of conjugation and destabilizing steric repulsion determines the preferred conformation. researchgate.net

Dihedral Angle Conformation Description Relative Energy
~180°s-trans (anti-periplanar)Most stable, minimized steric hindrance.Lowest
~0°s-cis (syn-periplanar)Less stable due to steric clash.Higher
0°-90°gaucheIntermediate energy, non-planar.Intermediate
90°orthogonalHighest energy, breaks conjugation.Highest

Delocalization and Electronic Structure of the Trienedioic Acid System

This delocalization has profound effects on the electronic structure and properties of the molecule. researchgate.net The π-electrons are not confined to individual double bonds but are spread out over a larger molecular orbital system. youtube.comyoutube.com This extended conjugation is expected to influence the molecule's acidity. The carboxyl groups are electron-withdrawing, and their integration into the conjugated system can stabilize the carboxylate anion formed upon deprotonation through resonance, potentially increasing the acidity compared to non-conjugated dicarboxylic acids. youtube.com

The extent of delocalization also affects the molecule's interaction with light. Conjugated systems absorb light at longer wavelengths (lower energy) compared to their non-conjugated counterparts. The extended π-system in this compound would likely result in absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The specific wavelength of maximum absorbance (λmax) is sensitive to the exact isomerism and conformation, as these factors influence the extent of π-orbital overlap. researchgate.net

Property Effect of Delocalization
Energy Lowered overall molecular energy, increased stability. youtube.com
Bond Lengths Partial double bond character in single bonds, partial single bond character in double bonds.
Acidity Potential increase in acidity due to resonance stabilization of the conjugate base. youtube.com
UV-Vis Absorption Shift to longer wavelengths (bathochromic shift) compared to less conjugated systems.
Reactivity The electron density distribution across the conjugated system influences its reactivity in chemical reactions.

Advanced Spectroscopic Characterization Methodologies and Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For nona-2,4,6-trienedioic acid, a combination of one-dimensional and two-dimensional NMR experiments can reveal the complete picture of its chemical environment.

Proton NMR (¹H NMR) for Olefinic and Carboxylic Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different types of protons. The carboxylic acid protons are typically observed as broad singlets at a downfield chemical shift, generally in the range of 10-13 ppm, due to their acidic nature and hydrogen bonding.

The olefinic protons along the conjugated triene chain will appear in the region of approximately 5.5-7.5 ppm. The extended conjugation in the molecule significantly influences the chemical shifts of these protons, causing them to resonate at lower fields than non-conjugated alkenes. The coupling between adjacent vinyl protons (vicinal coupling) will result in complex splitting patterns, specifically doublets of doublets, providing valuable information about the connectivity of the carbon chain. The magnitude of the coupling constants (J-values) can also offer insights into the stereochemistry (E/Z configuration) of the double bonds.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~7.2d
H-3~6.2dd
H-4~6.8m
H-5~6.5m
H-6~6.9m
H-7~6.0dd
H-8~5.8d
COOH~12.0br s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon NMR (¹³C NMR) for Carbon Backbone and Carboxyl Groups

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carboxyl carbons of this compound are expected to appear in the downfield region of the spectrum, typically between 165-185 ppm. openstax.org Their exact chemical shift can be influenced by conjugation. openstax.org

The sp² hybridized carbons of the triene system will resonate in the range of 120-150 ppm. The carbons closer to the electron-withdrawing carboxylic acid groups will generally be shifted further downfield. The symmetry of the molecule, if any, will be reflected in the number of distinct carbon signals.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (COOH)~168
C-2~145
C-3~125
C-4~140
C-5~135
C-6~142
C-7~128
C-8~120
C-9 (COOH)~168

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between adjacent olefinic protons, confirming the sequence of the conjugated system. For example, a cross-peak between the signals for H-2 and H-3 would establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying connections across quaternary carbons (like the carboxyl carbons) and for piecing together different spin systems. For instance, correlations from the olefinic protons to the carboxyl carbons would firmly establish the connection of the triene chain to the carboxylic acid groups.

Vibrational Spectroscopy for Functional Group and Conjugation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and alkene functional groups.

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. openstax.orglibretexts.org

C=O Stretch: The carbonyl (C=O) stretching vibration of the carboxylic acid will give rise to a strong, sharp peak. Due to conjugation with the polyene system, this peak is expected to appear at a lower frequency, typically in the range of 1680-1710 cm⁻¹, compared to a non-conjugated carboxylic acid. libretexts.orgspectroscopyonline.com

C=C Stretch: The carbon-carbon double bond stretching vibrations of the conjugated triene system are expected to produce one or more medium to weak bands in the 1600-1650 cm⁻¹ region.

C-H Bends: Out-of-plane C-H bending vibrations for the alkenes can provide information about the stereochemistry of the double bonds. For trans double bonds, a strong band is typically observed around 960-990 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic acid)2500-3300Strong, Broad
C=O (Conjugated Carboxylic acid)1680-1710Strong
C=C (Conjugated Alkene)1600-1650Medium to Weak
C-H (Alkene, out-of-plane bend)~960-990 (for trans)Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to the vibrations of non-polar bonds, such as the C=C bonds in the polyene chain.

C=C Stretch: The most intense peaks in the Raman spectrum of a polyene are typically the C=C stretching vibrations, which appear in the region of 1500-1650 cm⁻¹. The position of these bands is sensitive to the length of the conjugated system; longer polyenes generally show a shift to lower wavenumbers. nih.govresearchgate.net

C-C Stretch: The C-C single bond stretching vibrations within the conjugated system also give rise to characteristic Raman bands, usually found in the 1100-1200 cm⁻¹ region. researchgate.net

The strong Raman scattering from the conjugated backbone makes this technique an excellent tool for studying the electronic and vibrational properties of this compound and related polyene compounds. nih.gov

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and fluorescence techniques, provides profound insights into the conjugated π-electron system of this compound. The arrangement of alternating double and single bonds, along with the terminal carboxylic acid groups, dictates the molecule's interaction with ultraviolet and visible light.

The chromophore of this compound is its defining feature: a conjugated triene system flanked by two carboxyl groups. This extensive conjugation is expected to give rise to strong absorption in the ultraviolet region of the electromagnetic spectrum. The principal electronic transition observed in polyenes is the π → π* transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The position of the maximum absorption wavelength (λmax) is highly sensitive to the length of the conjugated system. As the number of conjugated double bonds increases, the energy gap between the HOMO and LUMO decreases, resulting in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity, ε). For instance, each additional double bond in a conjugated polyene system can increase the λmax by approximately 30-40 nm. nih.gov The carboxylic acid groups, acting as auxochromes, can further influence the λmax through their electronic effects on the conjugated system.

Compound NameNumber of Conjugated Double BondsExpected λmax (nm)
1,3-Butadiene2~217
1,3,5-Hexatriene3~258
1,3,5,7-Octatetraene4~290

This table presents generally accepted λmax values for unsubstituted polyenes to demonstrate the trend of bathochromic shift with increasing conjugation.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many conjugated polyenes exhibit fluorescence, the quantum yield can be highly variable and is often low for linear, flexible polyenes due to efficient non-radiative decay pathways. The presence of carboxylic acid groups in this compound could potentially influence its fluorescence properties through effects on molecular rigidity and excited-state deactivation pathways, such as intramolecular hydrogen bonding. libretexts.org

The fluorescence of polyenes is known to be sensitive to the molecular environment. nih.gov For instance, the binding of fluorescent polyene antibiotics to cellular structures can lead to a significant enhancement in fluorescence polarization. nih.gov In the case of this compound, its fluorescence characteristics, including emission wavelength and quantum yield, would be dependent on factors such as solvent polarity and the potential for aggregation or complex formation. Some dicarboxylic acids, like phthalic acid, can exhibit fluorescence upon reaction with certain reagents, a property used for their detection. youtube.com However, without specific experimental data, the intrinsic fluorescence properties of this compound remain speculative.

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for the definitive identification of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. For this compound, HRMS would be crucial for validating its molecular formula, C9H10O4.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For dicarboxylic acids, common fragmentation pathways observed under techniques like electrospray ionization (ESI) include the loss of water ([M-H-H2O]⁻) and decarboxylation ([M-H-CO2]⁻). researchgate.net The study of fragmentation pathways can be enhanced by tandem mass spectrometry (MS/MS), where specific ions are selected and further fragmented to elucidate structural details. nih.gov In some cases, derivatization of the carboxylic acid groups is employed to improve ionization efficiency and direct fragmentation in a more predictable manner. nih.gov

The table below outlines the expected high-resolution mass data for this compound and some of its potential primary fragment ions in negative ion mode ESI-MS.

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
[M-H]⁻C9H9O4181.0506
[M-H-H2O]⁻C9H7O3163.0400
[M-H-CO2]⁻C8H9O2137.0608
[M-H-2CO2]⁻C7H993.0704

This table presents theoretical exact masses for the parent ion and plausible fragment ions of this compound, which are essential for its identification via high-resolution mass spectrometry.

Synthetic Methodologies for Nona 2,4,6 Trienedioic Acid and Analogues

Strategies for Constructing Conjugated Triene Frameworks

The creation of the C9 carbon chain with three conjugated double bonds is a critical step in the synthesis of nona-2,4,6-trienedioic acid. Several powerful carbon-carbon bond-forming reactions are employed for this purpose.

Olefin Metathesis Reactions in Polyene Synthesis

Olefin metathesis has emerged as a versatile and powerful tool in organic synthesis, rivaling traditional olefination and palladium-catalyzed cross-coupling reactions. ingentaconnect.com This method, catalyzed by transition metal complexes like Grubbs' or Schrock catalysts, involves the redistribution of olefinic bonds. crimsonpublishers.comresearchgate.net Cross-metathesis (CM), a type of olefin metathesis, is particularly relevant for the synthesis of conjugated polyenes. ingentaconnect.comscispace.com It allows for the coupling of two different olefin partners, enabling the construction of complex and highly functionalized molecules. ingentaconnect.com

The reaction proceeds through a [2+2] cycloaddition between the catalyst's metal-carbene bond and an alkene, forming a metallacyclobutane intermediate. beilstein-journals.org This intermediate then undergoes a retro-[2+2] cycloaddition to yield new olefin products and regenerate a metal-carbene species that continues the catalytic cycle. beilstein-journals.org The efficiency and selectivity of cross-metathesis have been significantly improved with the development of second-generation catalysts. ingentaconnect.com

For the synthesis of a this compound backbone, a potential strategy could involve the cross-metathesis of a shorter diene with an appropriate olefin partner containing a precursor to the carboxylic acid group. However, challenges in controlling regio- and stereoselectivity can arise in the synthesis of conjugated polyenes via this method. ingentaconnect.com

Table 1: Representative Olefin Metathesis Catalysts

Catalyst Name Structure Key Features
Grubbs' Catalyst (1st Gen) Good activity, functional group tolerance.
Grubbs' Catalyst (2nd Gen) Higher activity, broader substrate scope. ingentaconnect.com

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck-Mizoroki) for Conjugated Systems

Palladium-catalyzed cross-coupling reactions are fundamental methods for constructing conjugated systems. These reactions involve the coupling of an organometallic reagent with an organic halide or triflate. youtube.com

Sonogashira Coupling: This reaction couples a terminal alkyne with a vinyl or aryl halide. For a triene synthesis, a Sonogashira coupling could be used to create a key enyne intermediate, which can then be further elaborated. youtube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. It is known for its mild reaction conditions and tolerance of a wide range of functional groups. A stepwise approach using Suzuki-Miyaura couplings could assemble the triene framework from smaller vinylboron and vinyl halide fragments.

Heck-Mizoroki Reaction: This reaction couples an alkene with an organic halide. A 1,4-palladium migration/Heck sequence has been developed for the stereoselective synthesis of trisubstituted 1,3,5-trienes. rsc.org

Titanium-mediated cross-coupling of allenic alcohols with alkynes has also been shown to produce substituted cross-conjugated trienes stereoselectively. nih.govnih.gov Furthermore, the dimerization of monosubstituted allenes in the presence of a palladium-phenol catalyst system can yield cross-conjugated trienes. electronicsandbooks.com

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Approaches

The Wittig reaction and its modifications are classic and widely used methods for synthesizing alkenes from carbonyl compounds. numberanalytics.comnih.gov

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone, forming an alkene and triphenylphosphine (B44618) oxide. numberanalytics.comnih.gov The synthesis of polyenes, such as β-carotene, has been famously achieved using the Wittig reaction. numberanalytics.com However, a significant drawback is the formation of the triphenylphosphine oxide byproduct, which can be difficult to remove. scispace.com

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a phosphonium ylide. wikipedia.org The HWE reaction typically provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgorganic-chemistry.org A process for synthesizing 2,4,6-octatriene-1-oic acid, an analogue of this compound, utilizes the reaction between 2,4-trans-hexadienal and triethyl phosphonoacetate, which is a Horner-Wadsworth-Emmons type reaction. google.com

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons Reaction
Reagent Phosphonium ylide Phosphonate carbanion
Stereoselectivity Can produce E/Z mixtures Generally high E-selectivity wikipedia.orgorganic-chemistry.org
Byproduct Triphenylphosphine oxide Dialkylphosphate salt wikipedia.org

Introduction and Functionalization of Dicarboxylic Acid Moieties

Once the conjugated triene backbone is established, the terminal carboxylic acid groups must be introduced. This can be achieved through direct dicarbonylation or by oxidizing terminal functional groups.

Direct Dicarbonylation Reactions for α,ω-Dicarboxylic Acids

Direct dicarbonylation offers a route to α,ω-dicarboxylic acids. While specific examples for this compound are not prevalent, related methodologies exist. For instance, a nickel-catalyzed site-selective dicarboxylation of 1,3-dienes with CO2 has been reported to produce adipic acid derivatives under mild conditions. acs.org Another innovative approach involves the dicarbonylation of cyclic ethers to synthesize C+2 dicarboxylic acids. cjcatal.com These methods highlight the potential for catalytic dicarbonylation in synthesizing dicarboxylic acids, although their application to a conjugated triene system would require further investigation.

Oxidation Reactions of Terminal Groups

A more common approach involves the oxidation of terminal functional groups, such as aldehydes or primary alcohols, which can be incorporated into the triene backbone during its synthesis. Oxidative cleavage of alkenes is another powerful method.

When conjugated dienes are treated with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) in acidic solutions, the double bonds are cleaved. stackexchange.comechemi.com If the carbons of the double bond are substituted with hydrogen atoms, the initial products are aldehydes, which are then readily oxidized to carboxylic acids. stackexchange.comechemi.com This method could potentially be applied to a precursor of this compound that has terminal double bonds.

Various reagents can achieve the oxidative cleavage of alkenes to carboxylic acids, including:

Ozone, followed by an oxidative workup. organic-chemistry.org

Catalytic osmium tetroxide (OsO4) with an oxidant like oxone. organic-chemistry.org

Ruthenium dioxide (RuO2) with sodium periodate (B1199274) (NaIO4). organic-chemistry.org

Carboxylic Acid Protecting Group Chemistry and Deprotection Strategies

Common protecting groups for carboxylic acids include esters, such as methyl or ethyl esters, which are relatively stable but can be removed under specific conditions. For more sensitive substrates, bulkier esters like tert-butyl esters or silyl (B83357) esters may be used. These groups offer different levels of stability and can be cleaved under milder conditions, providing chemists with greater flexibility.

Deprotection, the removal of the protecting group to regenerate the carboxylic acid, is a crucial final step. The conditions for deprotection must be carefully chosen to avoid degradation of the target molecule. For example, methyl esters are typically cleaved by saponification using a base like sodium hydroxide, followed by acidification. However, for molecules sensitive to harsh basic conditions, enzymatic hydrolysis or other mild techniques may be employed. Tert-butyl esters are readily removed with acids, such as trifluoroacetic acid.

Biomimetic Synthesis Approaches for Polyene Systems

Biomimetic synthesis seeks to emulate nature's strategies for building complex molecules. thieme-connect.com In the context of polyenes, this often involves mimicking the enzymatic processes that lead to the formation of long-chain unsaturated systems and their subsequent cyclization. These approaches can be highly efficient, providing access to intricate structures from simple precursors. thieme-connect.com

Polyene Cyclization Strategies

Polyene cyclizations are powerful, bio-inspired reactions that can generate multiple C-C bonds and stereocenters in a single, concerted step. thieme-connect.com These reactions are often initiated by the formation of a carbocation, which then triggers a cascade of cyclization events along the polyene chain. The geometry of the double bonds in the starting polyene dictates the stereochemical outcome of the cyclization, a principle known as the Stork-Eschenmoser hypothesis.

These cyclizations can be triggered by various means, including:

Acid Catalysis: Both Brønsted and Lewis acids can be used to initiate the cyclization cascade. thieme-connect.com

Electrophilic Halogenation: The use of an electrophilic halogen source can initiate cyclization. Recent developments have focused on achieving catalytic asymmetric bromocyclizations. acs.orgresearchgate.net

Transition-Metal-Mediated Cyclizations: Transition metals can also mediate cationic polyene cyclizations. thieme-connect.com

A significant area of research is the development of enantioselective polyene cyclizations, which aim to produce a single enantiomer of the cyclic product. illinois.edu This has been achieved through the use of chiral catalysts and auxiliaries.

Cyclization InitiatorDescriptionKey Features
Lewis/Brønsted Acids Protic or Lewis acids generate a carbocation to start the cyclization. thieme-connect.comWell-established, but can sometimes lack stereocontrol.
Electrophilic Halogens Reagents like N-bromosuccinimide initiate cyclization via a halonium ion. acs.orgCan lead to halogenated products with potential for further functionalization.
Transition Metals Metals like gold can activate alkynes or other functional groups to trigger cyclization. rsc.orgrsc.orgOften proceeds under mild conditions with high stereoselectivity. rsc.org
Organocatalysts Chiral small molecules can catalyze enantioselective cyclizations. researchgate.netnih.govAvoids the use of metals and can provide high enantioselectivity. nih.gov

Electrocyclic Reactions in Conjugated Polyene Synthesis

Electrocyclic reactions are a type of pericyclic reaction that involves the intramolecular cyclization of a conjugated polyene. libretexts.org These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. chemistnotes.com The stereochemical outcome of an electrocyclic reaction depends on whether it is induced by heat (thermal) or light (photochemical) and the number of π-electrons involved. libretexts.orgchemistnotes.com

For a conjugated triene system, such as the backbone of this compound, a thermal 6π electrocyclization would proceed in a disrotatory fashion, meaning the terminal p-orbitals rotate in opposite directions to form the new sigma bond. libretexts.orgjove.com In contrast, a photochemical 6π electrocyclization would be conrotatory, with the orbitals rotating in the same direction. libretexts.org This precise stereochemical control makes electrocyclic reactions a valuable tool in the synthesis of cyclic and polycyclic systems. psu.edu

A notable example of an electrocyclic reaction in synthesis is the Nazarov cyclization, which involves the 4π electrocyclic closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgnumberanalytics.com While not directly applicable to the linear this compound, the principles of the Nazarov cyclization are relevant to the broader field of polyene reactivity. thieme-connect.comwikipedia.org

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. For the synthesis of this compound and its analogues, both transition metal catalysis and organocatalysis provide powerful tools for constructing the conjugated polyene system.

Transition Metal Catalysis (e.g., Palladium, Rhodium, Gold)

Transition metals are widely used to catalyze the formation of carbon-carbon bonds, which is essential for building the backbone of polyenes.

Palladium: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are workhorse methods for constructing conjugated systems. youtube.comrsc.org These reactions allow for the coupling of vinyl halides or triflates with various organometallic reagents to form C-C bonds with high stereocontrol. youtube.com Palladium catalysts have also been employed in polyene cyclization reactions. acs.org

Rhodium: Rhodium catalysts are particularly effective in conjugate addition reactions, where a nucleophile adds to an α,β-unsaturated carbonyl compound. researchgate.net This can be a key step in building up the polyene chain. Rhodium has also been utilized in C-H activation reactions, providing novel strategies for C-C bond formation. researchgate.netrsc.org

Gold: Gold catalysis has emerged as a powerful tool for activating alkynes and allenes, making it highly suitable for polyene synthesis and cyclization. rsc.orgrsc.orgresearchgate.net Gold(I) catalysts can initiate polyene cyclizations under mild conditions, often with excellent stereoselectivity, mimicking biosynthetic pathways. rsc.orgnih.gov

CatalystTypical ReactionsAdvantages in Polyene Synthesis
Palladium Cross-coupling (Suzuki, Stille, Heck) youtube.comrsc.orgVersatile for C-C bond formation, good stereocontrol.
Rhodium Conjugate addition, C-H activation researchgate.netrsc.orgEfficient for extending conjugated systems and novel bond formations.
Gold Alkyne/allene activation, cyclization rsc.orgrsc.orgnih.govMild reaction conditions, high stereoselectivity in cyclizations. rsc.orgnih.gov

Organocatalysis in Conjugated System Formation

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions. nih.gov This field has grown rapidly and offers a complementary approach to metal-based catalysis. In the context of polyene synthesis, organocatalysts can be used to promote reactions that form the conjugated system with high enantioselectivity.

For instance, chiral aminocatalysts can be used in conjugate addition reactions to α,β-unsaturated aldehydes and ketones, extending the polyene chain while setting stereocenters. Chiral Brønsted acids can also be employed to catalyze reactions by activating electrophiles. Recently, hydrazide-based catalysts have been developed for the asymmetric cyclization of polyenes, demonstrating the power of organocatalysis in complex transformations. researchgate.netnih.gov

Mechanistic Studies of Reactions Involving Nona 2,4,6 Trienedioic Acid Systems

Pericyclic Reaction Mechanisms (e.g., Electrocyclizations, Intramolecular Diels-Alder)

The conjugated triene system of nona-2,4,6-trienedioic acid is predisposed to participate in pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. These reactions are governed by the principles of orbital symmetry, as famously elucidated by Woodward and Hoffmann.

Electrocyclizations: The linear conjugated system of nona-2,4,6-triene (B12540600) derivatives can undergo electrocyclization to form a six-membered ring. For instance, the photochemical electrocyclization of a related compound, (2Z,4Z,6E)-nona-2,4,6-triene, proceeds via a radical mechanism to yield a specific stereoisomer of a substituted cyclohexadiene. nih.gov The stereochemical outcome of such reactions, whether conrotatory or disrotatory, is dictated by the reaction conditions (thermal or photochemical) and the number of π-electrons involved, in accordance with the Woodward-Hoffmann rules.

Intramolecular Diels-Alder Reactions: The structure of this compound also allows for the possibility of intramolecular Diels-Alder (IMDA) reactions, where the triene system can act as both the diene and the dienophile, particularly in its derivatives. While direct IMDA reactions of the parent diacid are not extensively documented, studies on analogous systems, such as bicyclo nih.govnih.govnona-2,4,6-triene, demonstrate the feasibility of Diels-Alder cycloadditions within this carbon framework. rsc.org The stability of the resulting adducts is a key consideration in these transformations.

Carbon-Carbon Bond Formation Mechanisms in Conjugated Systems

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. In the context of this compound, the conjugated system offers multiple sites for such reactions. One notable example is the stereoselective synthesis of trienoic acids through titanium-catalyzed cross-coupling reactions. This method allows for the formation of specific Z-isomers of non-methylene-interrupted trienes, highlighting the ability to control the geometry of the newly formed double bonds.

A variety of methods can be employed for C-C bond formation in conjugated systems, often involving the generation of nucleophilic or electrophilic centers. For instance, the synthesis of related polyenoic acids can be achieved through Wittig-type reactions or other olefination methods, where a carbonyl compound is coupled with a phosphonium (B103445) ylide to extend the carbon chain and create a new double bond.

Catalytic Reaction Mechanisms and Elucidation of Intermediates

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving polyunsaturated systems. While specific catalytic studies on this compound are limited, general principles from related compounds can be inferred. For example, the synthesis of 2,4,6-octatrienoic acid, a structurally similar compound, involves a Wittig-Horner-Emmons reaction between 2,4-trans-hexadienal and triethyl phosphonoacetate, followed by hydrolysis. google.com This reaction proceeds through a phosphonate-stabilized carbanion intermediate.

The elucidation of reaction intermediates is crucial for understanding the catalytic cycle. Spectroscopic techniques such as NMR and mass spectrometry, coupled with computational studies, are invaluable tools for identifying and characterizing transient species. For instance, in catalytic hydrogenations of polyunsaturated acids, intermediates such as partially saturated acids and catalyst-substrate complexes could be identified.

Investigation of Stereochemical Control and Regioselectivity

The multiple double bonds and functional groups in this compound present challenges and opportunities for controlling stereochemistry and regioselectivity.

Stereochemical Control: The stereochemistry of the double bonds (E/Z configuration) in the starting material and the products is of paramount importance. As seen in the titanium-catalyzed synthesis of trienoic acids, the choice of catalyst and reaction conditions can exert a high degree of control over the stereochemical outcome. The stereospecificity of pericyclic reactions, as dictated by the Woodward-Hoffmann rules, also provides a powerful tool for controlling the stereochemistry of the products.

Regioselectivity: In reactions involving the addition of reagents to the conjugated system, the site of attack is a key consideration. The electronic properties of the substituents and the nature of the attacking species determine the regioselectivity. For instance, in the epoxidation of polyunsaturated fatty acids, the regioselectivity can be controlled by the choice of the oxidizing agent and catalyst. Similarly, in Diels-Alder reactions, the orientation of the diene and dienophile is governed by the electronic and steric effects of the substituents, leading to the preferential formation of one regioisomer over another.

Below is a table summarizing key mechanistic aspects discussed:

Reaction TypeKey Mechanistic FeaturesControlling Factors
Electrocyclization Concerted, cyclic transition stateThermal/photochemical conditions, orbital symmetry
Intramolecular Diels-Alder Concerted [4+2] cycloadditionGeometry and substitution of the triene system
C-C Bond Formation (Ti-catalyzed) Reductive coupling of carbonylsCatalyst, reaction temperature
Catalytic Hydrogenation Stepwise reduction of double bondsCatalyst, hydrogen pressure, temperature
Epoxidation Electrophilic attack on a double bondOxidizing agent, catalyst

Advanced Research Applications of Conjugated Trienedioic Acids in Chemical Science

Development of Novel Polymeric Materials

The dicarboxylic acid nature of nona-2,4,6-trienedioic acid makes it a candidate for the synthesis of various condensation polymers.

Research into Polyesters and Polyamides from Trienedioic Acid Monomers

In principle, this compound could be polymerized with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers would feature the conjugated triene unit within their backbone, which could influence their thermal and mechanical properties. However, no specific studies detailing the synthesis, characterization, or properties of polyesters or polyamides derived from this compound have been found.

Investigation of Biodegradable Polymer Architectures

The incorporation of unsaturated aliphatic monomers into polymer chains can sometimes enhance biodegradability. While there is extensive research into biodegradable polymers, there is no specific mention of incorporating this compound to create biodegradable architectures.

Research on π-Conjugated Materials for Optoelectronic Applications

The π-conjugated system of this compound suggests its potential for use in optoelectronic materials.

Design Principles for Extended Conjugation in Material Scaffolds

Extended π-conjugation is a key design principle for organic materials with tailored optical and electronic properties. While general principles for designing such materials are well-established, their specific application to polymers derived from this compound is not documented in available research.

Structure-Property Relationships Governing Electronic Transitions

The relationship between the chemical structure of a conjugated polymer and its electronic properties, such as the HOMO-LUMO gap and absorption/emission spectra, is a fundamental aspect of materials science. However, without experimental or theoretical data on polymers containing this compound, no specific structure-property relationships can be reported.

This compound as a Model System for Fundamental Studies of Conjugation and Reactivity

Given the lack of applied research, the primary role of this compound in the scientific literature may be as a reference compound or a theoretical model for studying the effects of extended conjugation on the properties and reactivity of dicarboxylic acids. Its well-defined structure could be valuable for computational studies or for comparative analysis with other conjugated systems.

Biocatalysis Research for Dicarboxylic Acid Production via Enzyme-Catalyzed Transformations

The production of dicarboxylic acids (DCAs) through biocatalysis is a burgeoning field of research, driven by the demand for sustainable and environmentally benign alternatives to traditional chemical synthesis. researchgate.netnih.gov While direct enzymatic production of this compound has not been extensively documented in publicly available research, the established principles of microbial fatty acid metabolism provide a foundation for envisioning potential biocatalytic routes. The primary pathway of interest is the ω-oxidation of fatty acids, which has been successfully engineered in various microorganisms for the production of a range of dicarboxylic acids. nih.govresearchgate.net

The ω-oxidation pathway is a multi-step enzymatic process that converts a fatty acid into its corresponding dicarboxylic acid. This process is particularly well-studied in yeasts of the genus Candida and has been successfully transferred to and engineered in Escherichia coli. researchgate.netnih.gov The key steps in this pathway involve a cascade of enzymatic reactions.

The established ω-oxidation pathway primarily utilizes saturated fatty acids. However, research into the biotransformation of unsaturated fatty acids is expanding. For instance, a multistep enzymatic cascade involving a hydratase, alcohol dehydrogenase, and a Baeyer-Villiger monooxygenase has been used to produce sebacic acid (a C10 dicarboxylic acid) from oleic acid (an unsaturated C18 fatty acid). researchgate.net This demonstrates the potential for enzymatic systems to handle unsaturated chains.

The biocatalytic production of odd-carbon dicarboxylic acids, such as the C9 backbone of this compound, has also been a subject of research. An engineered pathway combining enzymes from biotin (B1667282) and fatty acid synthesis has been developed in E. coli to produce odd-carbon dicarboxylic acids directly from glucose. nih.govosti.govosti.gov This approach bypasses the reliance on naturally occurring odd-chain fatty acids.

A significant challenge in the biocatalytic production of this compound would be the introduction and maintenance of the conjugated triene system. This would likely require the action of specific isomerase enzymes capable of rearranging double bonds within the carbon chain. wikipedia.orgnih.gov While research on such enzymes exists, their integration into a dicarboxylic acid production pathway for a conjugated system is a complex task that remains a frontier in biocatalysis research. Lipoxygenases, enzymes that catalyze the oxidation of polyunsaturated fatty acids, could also potentially play a role in the formation of such complex structures. researchgate.netnih.govnih.gov

The following table summarizes the key enzymes involved in the ω-oxidation pathway and other related biocatalytic reactions for dicarboxylic acid production:

Enzyme ClassFunctionRelevance to Dicarboxylic Acid Production
Cytochrome P450 MonooxygenaseCatalyzes the initial hydroxylation of the terminal methyl group of a fatty acid.The first and often rate-limiting step in the ω-oxidation pathway. nih.gov
Alcohol Dehydrogenase/OxidaseOxidizes the newly formed hydroxyl group to an aldehyde.The second step in the ω-oxidation pathway. nih.govwikipedia.org
Aldehyde DehydrogenaseOxidizes the aldehyde group to a carboxylic acid, forming the dicarboxylic acid.The final step in the ω-oxidation pathway. nih.gov
HydrataseAdds a water molecule across a double bond, forming a hydroxyl group.Can be used to functionalize unsaturated fatty acids for further enzymatic conversion. researchgate.net
Baeyer-Villiger MonooxygenaseInserts an oxygen atom adjacent to a carbonyl group, leading to ester formation and subsequent hydrolysis to a dicarboxylic acid.A key enzyme in some engineered pathways for dicarboxylic acid production from unsaturated fatty acids. researchgate.net
IsomeraseCatalyzes the rearrangement of isomers, including the position of double bonds.Potentially crucial for creating the conjugated triene system in this compound. wikipedia.orgnih.gov
LipoxygenaseCatalyzes the dioxygenation of polyunsaturated fatty acids.Could potentially be involved in forming complex oxidized and unsaturated structures. researchgate.netnih.govnih.gov

Further research and metabolic engineering efforts are required to develop a microbial strain capable of producing this compound efficiently. This would likely involve a combination of enzymes from different pathways, including those for odd-carbon chain synthesis and double bond isomerization.

The unique structural feature of this compound, specifically its conjugated triene system, makes it a molecule of significant interest in advanced chemical science research, particularly in the field of polymer chemistry. The presence of multiple double bonds in conjugation provides sites for various chemical modifications and can impart unique properties to polymers derived from it.

A notable area of research is the synthesis of novel polyamides, commonly known as nylons. google.com Dicarboxylic acids are fundamental building blocks for the synthesis of polyamides through condensation polymerization with diamines. mdpi.comyoutube.com The properties of the resulting nylon are highly dependent on the structure of the dicarboxylic acid monomer. researchgate.net

Research conducted at the University of Nebraska-Lincoln has focused on the chemical synthesis of this compound with the explicit goal of creating new types of functionalized polymers. nih.gov This research highlights the potential of using polyunsaturated odd-carbon dicarboxylic acids to produce nylons with novel properties. The introduction of unsaturation into the polymer backbone can lead to materials with altered flexibility, thermal stability, and biodegradability. mdpi.comnih.gov

The synthesis of this compound for these applications is a multi-step chemical process. A key reaction in the reported synthesis is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This is followed by an isomerization reaction to create the desired conjugated triene structure.

The potential applications of polymers derived from this compound and other conjugated trienedioic acids are broad. The double bonds in the polymer backbone can be used for cross-linking, which can enhance the mechanical strength and thermal resistance of the material. rsc.org Furthermore, these polymers could exhibit interesting optical and electronic properties due to the extended conjugated system, making them candidates for advanced materials in electronics and photonics.

The following table outlines the key chemical reactions and potential polymer applications related to this compound:

Research AreaKey Chemical ReactionsPotential Applications
Monomer Synthesis Sonogashira Coupling, IsomerizationProduction of this compound for polymer synthesis.
Polymer Synthesis Condensation PolymerizationCreation of novel polyamides (nylons) and polyesters. mdpi.comepa.gov
Polymer Modification Cross-linking via double bondsEnhanced mechanical and thermal properties of the resulting polymers.
Advanced Materials Exploitation of conjugated systemDevelopment of materials with unique optical and electronic properties.

The exploration of this compound as a monomer in polymer science represents a frontier in materials chemistry, with the potential to lead to a new class of polymers with tailored properties for a variety of advanced applications.

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